2-(benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, a triazine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through the reaction of cyanuric chloride with dimethylamine and methanol under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to produce benzaldehyde or benzoic acid.
Reduction: The triazine ring can be reduced to form triazine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Triazine derivatives
Substitution: Amides, Esters
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Medicine: Potential therapeutic applications include its use as a drug precursor or as a component in drug formulations.
Industry: It can be employed in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Benzyloxyethanol: A simpler benzyl ether compound.
Triazine derivatives: Other triazine-based compounds with different substituents.
Acetamide derivatives: Compounds with similar acetamide groups but different core structures.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-21(2)15-18-13(19-16(20-15)23-3)9-17-14(22)11-24-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJIJAOBBGWLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)COCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.